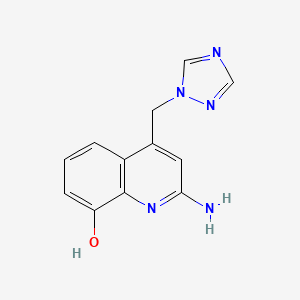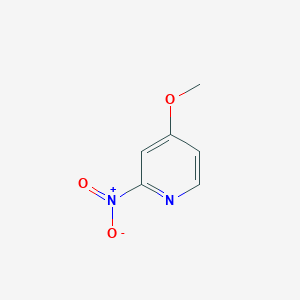
2-Hydroxytridecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxytridecan-3-one is a chemical compound known for its role in quorum sensing, a process of bacterial communication. It is a type of hydroxyketone and is often studied for its involvement in various biological processes, particularly in marine bacteria like Vibrio cholerae .
Vorbereitungsmethoden
The synthesis of 2-Hydroxytridecan-3-one typically involves the enzyme CqsA, which catalyzes the reaction between (S)-2-aminobutyrate and decanoyl coenzyme A to produce 3-aminotridecan-4-one. This intermediate is then converted to this compound through a series of enzymatic reactions .
Analyse Chemischer Reaktionen
2-Hydroxytridecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include ketones, alcohols, and substituted hydroxyketones .
Wissenschaftliche Forschungsanwendungen
2-Hydroxytridecan-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study hydroxyketone reactions and mechanisms.
Industry: It is studied for its potential use in developing biosensors and biofilm inhibitors.
Wirkmechanismus
The mechanism of action of 2-Hydroxytridecan-3-one involves its role as a quorum sensing signal molecule. It is synthesized by the enzyme CqsA and detected by the receptor CqsS. This interaction regulates gene expression related to biofilm formation, virulence, and other communal behaviors in bacteria . The molecular targets include various genes involved in these processes, and the pathways often involve signal transduction mechanisms .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxytridecan-3-one is similar to other quorum sensing molecules like:
3-Hydroxyundecan-4-one: Another hydroxyketone involved in quorum sensing in different bacterial species.
Compared to these compounds, this compound is unique in its specific role in Vibrio cholerae and its distinct synthesis pathway involving CqsA .
Eigenschaften
CAS-Nummer |
62763-34-2 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
2-hydroxytridecan-3-one |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-13(15)12(2)14/h12,14H,3-11H2,1-2H3 |
InChI-Schlüssel |
NZRIHHYDYXAJHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)

![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)





![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)



